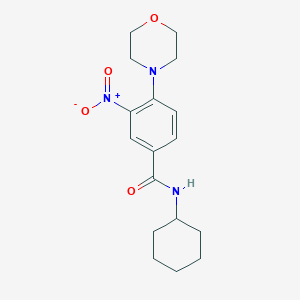
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide
描述
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide, also known as KN-93, is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional serine/threonine protein kinase that plays a crucial role in regulating various cellular processes, including synaptic plasticity, learning, memory, and cardiovascular function.
作用机制
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide inhibits CaMKII activity by binding to the calmodulin-binding domain of the kinase. This prevents the binding of calmodulin, a calcium-binding protein that activates CaMKII. The inhibition of CaMKII activity by N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been shown to lead to a decrease in the phosphorylation of downstream targets of the kinase, including the AMPA receptor and the transcription factor CREB.
Biochemical and physiological effects:
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the induction of long-term potentiation (LTP) in the hippocampus, a cellular process that is thought to underlie learning and memory. N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has also been shown to inhibit the phosphorylation of the AMPA receptor, a key player in the induction of LTP. In addition, N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been shown to inhibit the hypertrophy of cardiac myocytes, a process that is thought to contribute to heart failure.
实验室实验的优点和局限性
One advantage of using N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide in lab experiments is its high selectivity for CaMKII. This allows researchers to specifically investigate the role of CaMKII in various cellular processes without affecting the activity of other protein kinases. However, one limitation of using N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide is its relatively low potency compared to other CaMKII inhibitors. This requires the use of higher concentrations of N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide, which can lead to off-target effects.
未来方向
There are several future directions for research on N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide. One area of interest is the role of CaMKII in neurodegenerative diseases such as Alzheimer’s disease. It has been suggested that the dysregulation of CaMKII activity may contribute to the pathogenesis of Alzheimer’s disease, and N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide may be a useful tool for investigating this hypothesis. Another area of interest is the development of more potent and selective CaMKII inhibitors. This would allow researchers to investigate the role of CaMKII in greater detail and with fewer off-target effects. Finally, the use of N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide in in vivo experiments, particularly in animal models of disease, may provide valuable insights into the role of CaMKII in disease pathogenesis.
科学研究应用
N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been widely used as a research tool to investigate the role of CaMKII in various cellular processes. It has been shown to inhibit CaMKII activity in a dose-dependent manner, without affecting the activity of other protein kinases. N-cyclohexyl-4-(4-morpholinyl)-3-nitrobenzamide has been used to study the role of CaMKII in synaptic plasticity, learning, and memory. It has also been used to investigate the role of CaMKII in cardiovascular function, including the regulation of cardiac contractility and hypertrophy.
属性
IUPAC Name |
N-cyclohexyl-4-morpholin-4-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-17(18-14-4-2-1-3-5-14)13-6-7-15(16(12-13)20(22)23)19-8-10-24-11-9-19/h6-7,12,14H,1-5,8-11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPUXGDJQRCOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-cyclohexyl-4-morpholin-4-yl-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-chloro-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4140637.png)
![N-(1-{4-allyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}-3-methylbutyl)-2-chlorobenzamide](/img/structure/B4140644.png)

![ethyl 6-cyano-2-[(4-fluorobenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4140651.png)
![N-{[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4140655.png)
![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-5-nitropyridine](/img/structure/B4140673.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4140689.png)
![methyl 6-[(9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)methyl]pyridine-2-carboxylate](/img/structure/B4140692.png)
![3-methoxy-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4140698.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4140701.png)
![N-(4-methoxyphenyl)-2-{[1-(2-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4140709.png)

![10-bromo-7H-benzo[de]pyrido[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B4140738.png)
![N-{3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzyl}-1-butanamine hydrochloride](/img/structure/B4140743.png)